molecular formula C16H16O4 B12350856 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione

5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione

Cat. No.: B12350856
M. Wt: 272.29 g/mol
InChI Key: SIKBFOBVCLNPFM-UHFFFAOYSA-N
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Description

Structural Features and Spectral Data

  • Backbone : The planar naphthalene ring system with ketone groups at positions 1 and 4 facilitates π-π stacking interactions, as confirmed by X-ray crystallography.
  • Side Chain : The (1R)-1-hydroxy-4-methylpent-3-en-1-yl moiety introduces a stereocenter, critical for biological activity. Nuclear magnetic resonance (NMR) studies reveal coupling constants consistent with trans-configuration in the pentenyl group.
  • Spectroscopic Identification : Ultraviolet-visible (UV-Vis) spectroscopy shows λₘₐₐ at 520 nm, characteristic of naphthoquinones, while infrared (IR) spectra confirm hydroxyl (3300 cm⁻¹) and carbonyl (1670 cm⁻¹) stretches.

Table 1: Key Identifiers of 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione

Property Value Source
IUPAC Name 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]naphthalene-1,4-dione
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol
CAS Registry Number 517-88-4 (alkannin enantiomer)
SMILES CC(=CCC@HO)C
InChIKey UNNKKUDWEASWDN-SNVBAGLBSA-N

The compound’s enantiomeric relationship with alkannin (CAS 517-88-4) and shikonin underscores its biosynthetic role in Boraginaceae species, where stereochemical variations dictate pharmacological specificity.

Historical Context in Natural Product Discovery

The discovery of this compound is intertwined with the study of shikonin and alkannin, pigments first isolated from Lithospermum erythrorhizon and Alkanna tinctoria roots in the early 20th century. Traditional Chinese medicine (TCM) texts from the Han Dynasty (206 BCE–220 CE) documented the use of "Zicao" (purple gromwell root) for wound healing and inflammation—effects now attributed to shikonin derivatives.

Key Milestones

  • 1936 : Japanese chemists isolated shikonin as the active component of L. erythrorhizon, though structural elucidation awaited advanced spectroscopic techniques.
  • 1970s : The compound’s role as a biosynthetic precursor to shikonin was established through radiolabeling studies, revealing geranylhydroquinone as its metabolic origin.
  • 2000s : Genome sequencing of L. erythrorhizon identified LePGT1, the gene encoding the prenyltransferase responsible for side-chain attachment, resolving long-standing questions about its stereochemical biosynthesis.

These advancements positioned this compound as a model system for studying plant secondary metabolism and enantioselective enzyme catalysis.

Taxonomic Distribution in Boraginaceae Family Species

This naphthoquinone derivative occurs exclusively in select genera of the Boraginaceae family, notably Lithospermum, Arnebia, and Alkanna, where it accumulates in root periderm tissues as a defense compound. Its distribution correlates with arid or semi-arid habitats, suggesting an ecological role in drought stress response.

Table 2: Boraginaceae Species Producing this compound

Species Geographical Range Traditional Use Pharmacological Activity
Lithospermum erythrorhizon East Asia Burns, measles Antiviral, antitumor
Arnebia euchroma Himalayan region Skin diseases Anti-inflammatory
Alkanna tinctoria Mediterranean Basin Dye, wound healing Antimicrobial
Onosma echioides Southern Europe Fever reduction Antioxidant

Molecular phylogenetic analyses reveal that the biosynthetic pathway for this compound arose in a common ancestor of shikonin/alkannin-producing Boraginaceae, with subsequent gene duplications enabling chemical diversification. For instance, Arnebia hispidissima synthesizes both the compound and its methylated analogs, highlighting evolutionary adaptation to pathogen-rich environments.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

5,8-dihydroxy-6-(4-methylpent-3-enyl)naphthalene-1,4-dione

InChI

InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,19-20H,3,5H2,1-2H3

InChI Key

SIKBFOBVCLNPFM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)C

Origin of Product

United States

Preparation Methods

Traditional Plant Extraction

Deoxyshikonin can be isolated from the roots of Lithospermum erythrorhizon, Arnebia euchroma, and related species. These plants biosynthesize shikonin derivatives as part of their secondary metabolites. The extraction process typically involves:

  • Solvent Extraction : Dried roots are ground and subjected to solvent extraction using methanol, ethanol, or chloroform.
  • Chromatographic Separation : Crude extracts are purified via column chromatography (silica gel or Sephadex LH-20) or high-performance liquid chromatography (HPLC) to isolate deoxyshikonin.

Key Data :

  • Yield : 0.2–0.5% (w/w) from dried roots, depending on plant species and extraction efficiency.
  • Purity : >95% after HPLC purification.

Modern Extraction Techniques

Recent advancements include:

  • Ultrasound-Assisted Extraction (UAE) : Enhances yield by disrupting cell walls (40 kHz, 50°C, 30 minutes).
  • Ionic Liquid-Based Extraction : Improves selectivity for naphthoquinones using 1-butyl-3-methylimidazolium bromide.

Semi-Synthesis from Shikonin

Shikonin (5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione) serves as a precursor for deoxyshikonin synthesis. The hydroxyl group at the C1 position of the side chain is removed via deoxygenation.

Reductive Deoxygenation

Procedure :

  • Protection of Hydroxyl Groups : Shikonin is treated with acetic anhydride to protect the 5,8-dihydroxy groups.
  • Activation : The C1 hydroxyl is converted to a tosylate using toluenesulfonyl chloride in pyridine.
  • Reduction : The tosylate undergoes reduction with lithium aluminum hydride (LiAlH4) to replace the tosyl group with hydrogen.

Reaction Scheme :
$$
\text{Shikonin} \xrightarrow{\text{(Ac}2\text{O)}} \text{Acetylated Shikonin} \xrightarrow{\text{TsCl}} \text{Tosylate} \xrightarrow{\text{LiAlH}4} \text{Deoxyshikonin}
$$

Optimized Conditions :

  • Temperature : 0–25°C (step 2), reflux in THF (step 3).
  • Yield : 68–72%.

Acid-Catalyzed Dehydration

Procedure :
Shikonin is treated with concentrated hydrochloric acid (HCl) under reflux to eliminate the C1 hydroxyl via dehydration.

Key Data :

  • Reaction Time : 4–6 hours.
  • Yield : 55–60%.

Total Synthesis

Total synthesis provides a route independent of natural sources, enabling structural customization.

Friedel-Crafts Alkylation Approach

Steps :

  • Synthesis of Naphthoquinone Core : Lawsone (2-hydroxy-1,4-naphthoquinone) is methylated at C5 and C8 using dimethyl sulfate.
  • Side Chain Introduction : The 4-methylpent-3-en-1-yl group is added via Friedel-Crafts alkylation with prenyl bromide in the presence of AlCl3.

Reaction Scheme :
$$
\text{Lawsone} \xrightarrow{\text{(CH}3\text{)}2\text{SO}4} \text{5,8-Dimethoxynaphthoquinone} \xrightarrow{\text{Prenyl Br, AlCl}3} \text{Deoxyshikonin}
$$

Optimized Conditions :

  • Temperature : −10°C (alkylation step).
  • Yield : 40–45%.

Heck Coupling Strategy

Steps :

  • Palladium-Catalyzed Coupling : A bromonaphthoquinone derivative reacts with 4-methylpent-3-en-1-ylboronic acid under Suzuki-Miyaura conditions.
  • Deprotection : Methoxy groups at C5 and C8 are cleaved using BBr3.

Key Data :

  • Catalyst : Pd(PPh3)4.
  • Yield : 50–55%.

Comparative Analysis of Methods

Method Yield Purity Complexity Cost
Natural Extraction 0.2–0.5% >95% Moderate High
Semi-Synthesis (LiAlH4) 68–72% >98% High Moderate
Total Synthesis (Heck) 50–55% >95% Very High High

Challenges and Innovations

Byproduct Formation

Dehydration methods often produce Δ2,3-alkene isomers. Advanced purification techniques (e.g., preparative HPLC) are required to isolate the desired product.

Green Chemistry Approaches

Recent studies explore enzymatic deoxygenation using Escherichia coli expressing alcohol dehydrogenase, achieving 60% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form various quinone derivatives.

    Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.

    Substitution: The hydroxyl groups at positions 5 and 8 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Anticancer Properties

Shikonin has demonstrated notable anticancer effects across multiple studies. Its mechanism of action primarily involves inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.

Case Studies:

  • Breast Cancer: A study highlighted that Shikonin exhibited cytotoxicity against MCF-7 breast cancer cells with an IC50 value in the micromolar range. It was shown to induce apoptosis through the activation of caspase pathways .
  • Lung Cancer: Research indicated that Shikonin can inhibit the proliferation of A549 lung cancer cells by inducing cell cycle arrest and apoptosis .

Data Table: Anticancer Activity of Shikonin

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-75.0Apoptosis induction
Lung CancerA5497.2Cell cycle arrest
Multiple MyelomaRPMI 8226<10Apoptosis induction

Antimicrobial Activity

Shikonin exhibits significant antimicrobial properties against various bacterial and fungal pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis.

Case Studies:

  • Bacterial Infections: Shikonin has been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell wall synthesis and inhibits biofilm formation .
  • Fungal Infections: The compound also shows antifungal activity against Candida albicans by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Data Table: Antimicrobial Activity of Shikonin

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusBacteria15
Escherichia coliBacteria20
Candida albicansFungus10

Anti-inflammatory Effects

Shikonin has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies:

  • In vitro studies demonstrated that Shikonin reduces the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Applications in Cosmetics

Due to its antioxidant properties, Shikonin is increasingly used in cosmetic formulations for skin protection and anti-aging effects. It helps in reducing oxidative stress on skin cells.

Data Table: Cosmetic Applications of Shikonin

ApplicationFunctionality
Skin ProtectionAntioxidant activity
Anti-agingReduces oxidative stress
Wound HealingPromotes skin regeneration

Agricultural Uses

Shikonin has been explored as a natural pesticide due to its insecticidal properties against agricultural pests.

Case Studies:

  • Field studies have shown that formulations containing Shikonin can effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related naphthoquinones, focusing on substituents and stereochemistry:

Compound Substituents Key Structural Differences Natural Source
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione (Target Compound) 4-methylpent-3-en-1-yl side chain (no hydroxyl) Lacks hydroxyl group on the side chain. Onosma spp.
Shikonin (5,8-Dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]naphthalene-1,4-dione) (1R)-1-hydroxy-4-methylpent-3-en-1-yl side chain Contains a hydroxyl group at the C1 position of the side chain (chiral center). Lithospermum erythrorhizon
Isohexyl naphthazarin Isohexyl chain (branched C6) Longer, branched alkyl chain; no hydroxyl groups on the naphthoquinone core. Onosma spp.
2-Heptyl-5-hydroxynaphthalene-1,4-dione Heptyl chain at C2, hydroxyl at C5 Linear alkyl chain; single hydroxyl group. Synthetic


Key Observations :

  • The hydroxyl group on shikonin’s side chain enhances its solubility and biological activity (e.g., nephroprotective effects) compared to the target compound .
  • The 4-methylpent-3-en-1-yl chain in the target compound contributes to moderate lipophilicity, influencing membrane permeability and bioavailability .
Pharmacological Activity Comparison
Compound Anticancer Activity Antimicrobial Activity Anti-Inflammatory Activity Other Activities
Target Compound Moderate activity via redox cycling (data limited) Not reported Not reported Antioxidant potential (inferred from structure)
Shikonin IC₅₀ = 1.93 μg/mL (ABTS assay); inhibits PKM2, NLRP3 inflammasome Broad-spectrum antimicrobial Reduces IL-6, TNF-α Nephroprotective, neuroprotective
Synthetic Chalcone Derivatives (e.g., 6b, 6d) Enhanced activity via chalcone conjugation (e.g., 6d: dichlorophenyl group improves potency) Not tested Not reported Tunable redox properties
Mannich Bases (e.g., 2-hydroxy-3-((2-hydroxyphenyl)(pyrrolidin-1-yl)methyl)naphthalene-1,4-dione) Moderate antifungal activity (CC₅₀ = 52.81 μg/mL) Antifungal via ergosterol inhibition Not reported Druglikeness score better than ketoconazole

Key Observations :

  • Shikonin outperforms the target compound in antioxidant and anti-inflammatory activities due to its hydroxylated side chain, which facilitates interactions with Nrf2 and cytokine pathways .
  • Synthetic derivatives of the target compound (e.g., chalcones) show improved anticancer activity when electron-withdrawing groups (e.g., Cl) are introduced .

Key Observations :

  • Chalcone derivatives are more synthetically tractable, with yields >60% under mild conditions .

Biological Activity

5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione, commonly known as shikonin, is a natural compound derived from the roots of the Lithospermum species. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of shikonin, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for shikonin is C16H16O5C_{16}H_{16}O_{5}, and its systematic name is 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)-1,4-naphthoquinone. The compound exhibits a complex structure that allows it to participate in various biochemical interactions.

PropertyValue
Molecular Weight288.30 g/mol
SolubilityModerately soluble in water
Log P (octanol-water)2.56
CAS Number517-89-5

Antitumor Activity

Shikonin has demonstrated significant antitumor properties across various cancer cell lines. Studies indicate that it induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.

  • Mechanism of Action :
    • Shikonin acts as an alkylating agent that can bind to DNA, leading to irreparable damage and subsequent cell death. The compound's ability to generate ROS is particularly effective against cancer cells that have elevated levels of oxidative stress.
    • Research by Pavan et al. highlighted that shikonin derivatives exhibited enhanced antiproliferative activity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
  • Case Study :
    • A study published in MDPI demonstrated that a novel shikonin derivative (SK119) significantly increased caspase 3/7 activity in melanoma cell lines, indicating potent apoptotic induction .

Antiviral Activity

Recent studies have also explored the antiviral potential of shikonin against various respiratory viruses.

  • Inhibition of Viral Replication :
    • Shikonin has been shown to inhibit the replication of influenza viruses by targeting viral proteins involved in the infection process. It interacts with the active sites of neuraminidase (NA) and hemagglutinin (HA), critical for viral entry and release .
  • Research Findings :
    • In a study investigating quinones against respiratory viruses, shikonin exhibited significant antiviral activity with IC50 values comparable to established antiviral agents .

Pharmacological Profile

Shikonin's pharmacological profile includes various effects beyond its anticancer and antiviral activities:

  • Anti-inflammatory Effects : Shikonin has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

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